N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15928050
InChI: InChI=1S/C13H11N5O/c14-11(18-19)8-3-5-9(6-4-8)12-16-10-2-1-7-15-13(10)17-12/h1-7,19H,(H2,14,18)(H,15,16,17)
SMILES:
Molecular Formula: C13H11N5O
Molecular Weight: 253.26 g/mol

N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide

CAS No.:

Cat. No.: VC15928050

Molecular Formula: C13H11N5O

Molecular Weight: 253.26 g/mol

* For research use only. Not for human or veterinary use.

N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide -

Specification

Molecular Formula C13H11N5O
Molecular Weight 253.26 g/mol
IUPAC Name N'-hydroxy-4-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide
Standard InChI InChI=1S/C13H11N5O/c14-11(18-19)8-3-5-9(6-4-8)12-16-10-2-1-7-15-13(10)17-12/h1-7,19H,(H2,14,18)(H,15,16,17)
Standard InChI Key SZBLSFWAWGHSLK-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)C(=NO)N

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide features a bicyclic imidazo[4,5-b]pyridine system fused to a benzene ring substituted with a hydroxyamidine group. The imidazo[4,5-b]pyridine core consists of a pyridine ring fused with an imidazole at positions 4 and 5, creating a planar, aromatic system conducive to π-stacking interactions . The benzimidamide substituent at position 4 introduces a polar, hydrogen-bonding motif critical for molecular recognition in biological systems .

IUPAC Name and Stereochemical Considerations

The systematic IUPAC name, N-hydroxy-4-(1H-imidazo[4,5-b]pyridin-2-yl)benzimidamide, reflects the connectivity and functional groups. Tautomerism may occur at the hydroxyamidine group, enabling proton transfer between the hydroxyl oxygen and adjacent nitrogen . X-ray crystallography of analogous compounds confirms a planar geometry for the imidazo[4,5-b]pyridine core, with substituents adopting equatorial orientations to minimize steric strain .

Table 1: Comparative Molecular Properties of Imidazo[4,5-b]pyridine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamideC₁₃H₁₁N₅O261.274-Benzimidamide
N'-Hydroxy-2-(3H-imidazo[4,5-b]pyridin-2-yl)propanamidine C₉H₁₁N₅O205.222-Propanamidine
3-Methyl-6-phenylimidazo[4,5-b]pyridin-2-amine C₁₃H₁₂N₄224.263-Methyl, 6-Phenyl

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of N-hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide likely employs a multi-step strategy involving:

  • Formation of the Imidazo[4,5-b]pyridine Core: Cyclocondensation of 2,3-diaminopyridine with a carbonyl source under acidic conditions, as reported for analogous systems .

  • Functionalization at Position 4: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the benzimidamide group . Bi(OTf)₃ and p-TsOH·H₂O have been used as catalysts in Ritter-type reactions for related imidazo[1,5-a]pyridines, suggesting adaptability to this scaffold .

Optimization Challenges

Regioselectivity during cyclization remains a hurdle, as competing pathways may yield isomeric byproducts . For example, Bi(OTf)₃-catalyzed reactions favor nitrilium ion intermediates, which undergo intramolecular cyclization to form the imidazo ring . Solvent choice (e.g., dichloroethane) and elevated temperatures (150°C) enhance reaction efficiency but require careful control to prevent decomposition .

Physicochemical Properties

Thermodynamic Stability

While experimental data for the title compound are scarce, analogs exhibit melting points >200°C and boiling points approaching 470°C, indicative of high thermal stability . The hydroxyamidine group likely enhances solubility in polar aprotic solvents compared to alkyl-substituted derivatives .

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include N-H stretches (3300–3100 cm⁻¹), C=N vibrations (1650–1600 cm⁻¹), and aromatic C-H bends (900–675 cm⁻¹) .

  • NMR: ¹H NMR would show downfield shifts for imidazo[4,5-b]pyridine protons (δ 8.5–9.0 ppm) and singlet for the hydroxyamidine NH₂ group (δ 5.5–6.0 ppm) .

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s dual potential as an antiproliferative and anti-inflammatory agent positions it as a candidate for combination therapies . Structural modifications, such as N-methylation or halogenation, could optimize pharmacokinetic profiles .

Agricultural Chemistry

Imidazo[4,5-b]pyridines have been explored as fungicides and herbicides. The hydroxyamidine moiety may chelate metal ions in plant pathogens, disrupting enzymatic function .

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